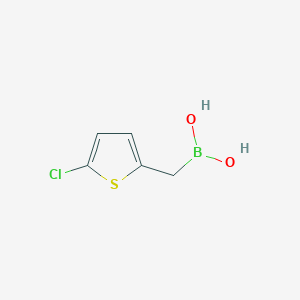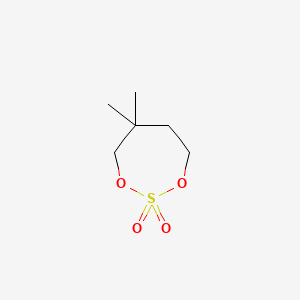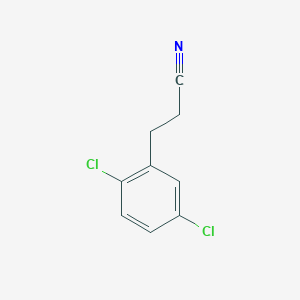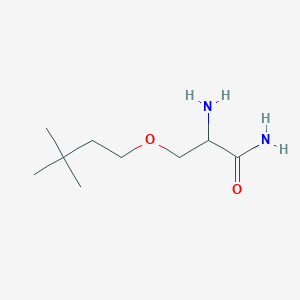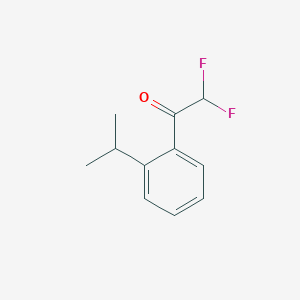
2,2-Difluoro-1-(2-isopropylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one is a fluorinated organic compound characterized by its unique chemical structure, which includes two fluorine atoms attached to the second carbon of the ethan-1-one moiety and a propan-2-yl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The reaction of propan-2-ylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired ketone.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Difluoroacetic acid
Reduction: 2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethanol
Substitution: Various fluorinated derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved properties.
Mécanisme D'action
The mechanism by which 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1-propanol
1,3-Difluoro-2-propanol
2,2,3,3-Tetrafluoro-1-propanol
2,2,3,3,3-Pentafluoro-1-propanol
Uniqueness: 2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one is unique due to its specific structural features, including the presence of both fluorine atoms and the propan-2-yl group on the phenyl ring
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H12F2O |
|---|---|
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
2,2-difluoro-1-(2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O/c1-7(2)8-5-3-4-6-9(8)10(14)11(12)13/h3-7,11H,1-2H3 |
Clé InChI |
TYDTZNQFIPFZCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


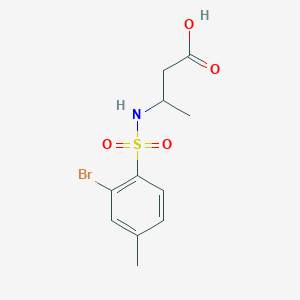
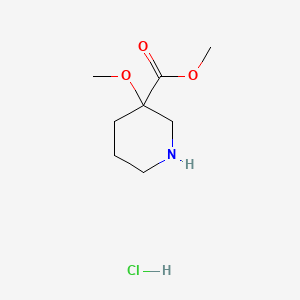
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)


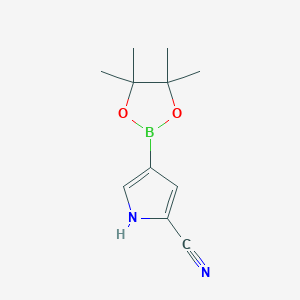
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
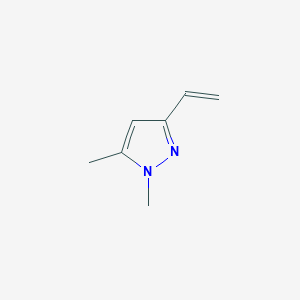
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
